Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate
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Overview
Description
Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19N3O3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-anilinopiperidine with methyl chloroformate under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP): Used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Phenyl-4-piperidinamine (4-AP): Another precursor in the synthesis of fentanyl.
Uniqueness: Its carbamoyl and phenylamino groups make it versatile for various synthetic and research purposes .
Properties
CAS No. |
85098-76-6 |
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Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
methyl 4-anilino-4-carbamoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-20-13(19)17-9-7-14(8-10-17,12(15)18)16-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3,(H2,15,18) |
InChI Key |
SUAURJQKXAYYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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